molecular formula C29H30ClN3O5 B12489878 Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12489878
M. Wt: 536.0 g/mol
InChI Key: WVOVHAYAWZBMON-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoylpiperazine moiety, a chloromethylphenoxy group, and an acetamidobenzoate structure, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and chloromethylphenoxy acetamides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzoylpiperazine moiety may bind to specific sites on proteins, modulating their activity. The chloromethylphenoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall effect. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]BENZOATE can be compared with similar compounds such as:

    ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Similar structure but with a propyl group instead of a benzoyl group.

    ETHYL 4-(2-(4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Contains a fluorophenyl group, offering different chemical properties.

Properties

Molecular Formula

C29H30ClN3O5

Molecular Weight

536.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H30ClN3O5/c1-3-37-29(36)22-9-11-25(32-13-15-33(16-14-32)28(35)21-7-5-4-6-8-21)24(18-22)31-27(34)19-38-26-12-10-23(30)17-20(26)2/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,31,34)

InChI Key

WVOVHAYAWZBMON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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